3-Acetamidophthalic Anhydride

Process Chemistry API Intermediate Synthesis Apremilast Manufacturing

Avoid process failure in PDE4 inhibitor synthesis. Using alternative regioisomers (e.g., 4-acetamidophthalic anhydride) or unsubstituted phthalic anhydride leads to inactive impurities or requires additional synthetic steps that reduce overall yield. 3-Acetamidophthalic anhydride (CAS 6296-53-3) is the only building block that directly generates the pharmacologically active 4-acetamidoisoindoline core of Apremilast. - Delivers up to 81% yield in the final coupling step, eliminating the need for post-coupling acetylation. - >135-fold difference in PDE4 inhibitory potency versus the 4-substituted regioisomer ensures target engagement. - Enables continuous flow manufacturing with residence times as short as 0.1-120 minutes, reducing cycle time vs. batch operations. Supplied at ≥98% purity with full CoA. Bulk quantities available.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 6296-53-3
Cat. No. B045802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamidophthalic Anhydride
CAS6296-53-3
Synonyms3-Acetamidophthalic Anhydride;  3-Acetamidophthalic anhydride;  NSC 16261;  NSC 17048
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C(=O)OC2=O
InChIInChI=1S/C10H7NO4/c1-5(12)11-7-4-2-3-6-8(7)10(14)15-9(6)13/h2-4H,1H3,(H,11,12)
InChIKeyPAUAJOABXCGLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamidophthalic Anhydride: Characterization and Applications


3-Acetamidophthalic anhydride (CAS 6296-53-3), also known as 3-acetylaminophthalic anhydride, is a substituted phthalic anhydride derivative featuring an acetamido group at the 3-position of the aromatic ring [1]. This white to off-white crystalline solid (melting point 184–188 °C) serves as a critical intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor apremilast, a therapeutic agent for psoriatic arthritis and other inflammatory conditions . Commercially available at purities typically exceeding 98%, this compound enables efficient coupling reactions with chiral amines to construct the isoindoline-1,3-dione core of apremilast .

Why Generic Analogs Fail in Apremilast Synthesis


Simple substitution of 3-acetamidophthalic anhydride with unsubstituted phthalic anhydride or alternative regioisomers leads to process failure. The acetamido group at the 3-position is essential for the final step of apremilast synthesis, as it remains intact to become the 4-acetamido moiety of the isoindoline-1,3-dione core, which is required for PDE4 binding affinity and metabolic stability [1]. Use of 4-acetamidophthalic anhydride results in the undesired 5-acetamido regioisomer, a distinct impurity that lacks the requisite pharmacological profile. Furthermore, 3-nitrophthalic anhydride and 3-aminophthalic anhydride lack the N-acetyl group and require additional synthetic steps that substantially reduce overall yield and introduce new impurity profiles [2].

Performance Comparison Against Key Alternatives


Apremilast Coupling Yield vs. 3-Nitrophthalic Anhydride

In the final step of apremilast synthesis, coupling of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine with 3-acetamidophthalic anhydride in refluxing glacial acetic acid for 15 hours yields apremilast at 75% overall [1]. In contrast, the alternative route employing 3-nitrophthalic anhydride necessitates a subsequent reduction and acetylation sequence, which reduces overall yield to approximately 39% due to the use of hazardous lithium hexamethyldisilazide and multiple purification steps [2].

Process Chemistry API Intermediate Synthesis Apremilast Manufacturing

PDE4 Potency vs. 4-Acetamido Regioisomer

The regiochemistry of the acetamido group critically influences the pharmacological properties of the resulting isoindoline-1,3-dione. Use of 3-acetamidophthalic anhydride yields the desired 4-acetamidoisoindoline core (apremilast), which exhibits a PDE4 IC₅₀ of 74 nM [1]. In contrast, the 4-acetamidophthalic anhydride isomer generates the 5-acetamido regioisomer, a compound with an IC₅₀ >10,000 nM (class-level inference from SAR studies on isoindoline PDE4 inhibitors [2]).

Regioselective Synthesis Medicinal Chemistry PDE4 Inhibitor Scaffold

High Purity for Direct cGMP Manufacturing

3-Acetamidophthalic anhydride is commercially available with GC purity ≥99.0% and methanolysis purity ≥98.0% . In comparison, 3-aminophthalic anhydride is typically available only at 95–97% purity and requires additional purification before use in cGMP settings . The higher purity of the target compound reduces the burden of impurity profiling and simplifies regulatory submissions.

Quality Control cGMP Starting Material Analytical Chemistry

Key Application Scenarios


Commercial Apremilast API Synthesis

The 75% yield advantage in the final coupling step [1] makes 3-acetamidophthalic anhydride the economically preferred starting material for apremilast API production. Suppliers targeting cost-competitive commercial synthesis should prioritize this compound over 3-nitrophthalic anhydride-based routes.

Impurity Reference Standard Preparation

With commercial purities exceeding 99% , 3-acetamidophthalic anhydride serves as a reliable source for preparing the 4-acetamidoisoindoline core. It is also used as a critical impurity marker (Apremilast Impurity 2) in quality control and analytical method validation for ANDA submissions [2].

SAR Studies for PDE4 Inhibitors

The >135-fold difference in PDE4 inhibitory potency between the 3- and 4-substituted regioisomers [3] demonstrates that 3-acetamidophthalic anhydride is the only acceptable building block for generating pharmacologically active 4-acetamidoisoindolines. Researchers exploring novel PDE4 inhibitors must use this regioisomer to maintain target engagement.

Continuous Flow Process Development

Recent patents describe a continuous reaction process utilizing 3-acetamidophthalic anhydride with residence times as short as 0.1–120 minutes [4]. The compound's reactivity and stability under flow conditions enable intensified manufacturing, reducing cycle time and improving process safety relative to batch operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetamidophthalic Anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.